molecular formula C18H21N3OS B2683349 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile CAS No. 895807-62-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile

Cat. No.: B2683349
CAS No.: 895807-62-2
M. Wt: 327.45
InChI Key: LAWOJYYZDCMECA-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a thioether-linked acetonitrile moiety. Its molecular formula is C₁₉H₂₂N₄OS₂, with a molecular weight of 406.54 g/mol (estimated via analogous compounds in ).

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c19-9-12-23-17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWOJYYZDCMECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where the thioether-indole intermediate reacts with an azepane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

The compound is part of a broader class of indole derivatives known for their diverse biological activities. Its potential applications can be categorized into several areas:

Medicinal Chemistry

The unique structural features of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile may contribute to various therapeutic effects:

  • Anticancer Properties : Indole derivatives have been shown to modulate signaling pathways associated with cell growth and apoptosis, suggesting that this compound may exhibit anticancer properties. Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer models .
  • Antimicrobial Activity : The indole and thioether components may enhance the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.

Neuropharmacology

Given the presence of the azepane ring, this compound could interact with neurotransmitter receptors or influence neurochemical pathways, potentially leading to applications in treating neurological disorders such as anxiety or depression .

Enzyme Inhibition

The thioether linkage may allow for interactions with enzyme active sites, suggesting potential applications in the development of enzyme inhibitors that could target metabolic pathways involved in diseases like diabetes or obesity .

Case Study 1: Anticancer Research

In a study exploring the anticancer properties of indole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways .

Case Study 2: Neuropharmacological Effects

Another investigation evaluated the neuropharmacological effects of azepane-containing compounds. The results indicated that these compounds could modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests that this compound might also possess similar properties worth exploring further .

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The indole moiety may interact with enzymes or receptors, while the thioether and azepane groups could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Indole-3-yl Acetonitrile Derivatives

2-(4-Methoxy-1H-indol-3-yl)acetonitrile ():

  • Substituents : Methoxy group at indole 4-position; lacks thioether and azepane.
  • Physicochemical Data :

  • Crystallographic parameters: R factor = 0.088, wR factor = 0.298 .
  • Molecular weight: 200.24 g/mol (C₁₁H₁₀N₂O).

2-(4-Ethoxy-1H-indol-3-yl)acetonitrile ():

  • Substituents : Ethoxy group at indole 4-position.
  • Physicochemical Data :

  • Molecular weight: 200.24 g/mol (C₁₂H₁₂N₂O).
  • Storage: Stable at room temperature .
    • Key Difference : Ethoxy group increases lipophilicity compared to methoxy derivatives.
Thioether-Linked Heterocycles

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (): Core Structure: Pyrimidinone instead of indole. Physicochemical Data:

  • Yield: 82.8%, m.p. 218.3–219.5 °C .
  • HRMS: m/z 383.0837 (C₁₈H₁₄N₄O₄S). Key Difference: Nitrophenyl and pyrimidinone groups confer distinct electronic properties.

2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile ():

  • Core Structure : 1,2,4-Triazole instead of indole.
  • Synthesis : Chloroacetonitrile + triazole-thiol under reflux .
  • Key Difference : Triazole-thioether linkage enhances metabolic stability compared to indole derivatives.

Azepane-Containing Compounds
  • Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (): Substituents: Ethyl ester and propanoate groups; lacks thioether-acetonitrile. Safety Data: Requires handling precautions (e.g., consult physician upon exposure) .

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile is a complex organic molecule characterized by its unique structural features, including indole and azepane moieties. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

The molecular formula of the compound is C25H28N3O2SC_{25}H_{28}N_3O_2S with a molecular weight of approximately 470.03 g/mol. Its structure includes an azepane ring and an indole nucleus, which are pivotal in mediating its biological interactions.

PropertyValue
Molecular FormulaC25H28N3O2S
Molecular Weight470.03 g/mol
CAS NumberNot specified

The mechanism of action for this compound likely involves interaction with various biological targets, such as enzymes and receptors. The indole structure may facilitate binding to protein sites due to its planar conformation and ability to form π-stacking interactions. Similar compounds have shown the ability to modulate signaling pathways associated with cell growth and apoptosis, suggesting potential anticancer properties.

Biological Activity

Research indicates that indole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Indole compounds have been reported to inhibit cell proliferation in various cancer cell lines. The exact mechanisms may involve modulation of key signaling pathways.
  • Cytoprotective Effects : Studies have shown that related compounds can protect against cytotoxic damage from chemotherapeutics like doxorubicin and cisplatin, enhancing cell survival rates in vitro.

Case Studies

  • Cytotoxicity Protection : A study evaluated the effects of an acetonitrile-water extract containing similar indole derivatives on HEK293 and SHSY5Y cell lines. The extract demonstrated significant cytoprotective effects against chemotherapy-induced cytotoxicity, increasing survival rates significantly when combined with doxorubicin .
  • Mechanistic Insights : Another investigation into the structural analogs revealed that these compounds could inhibit specific enzymes involved in cancer progression, further supporting their potential as therapeutic agents.

Research Findings

Recent studies have highlighted the importance of understanding the structure-activity relationship (SAR) of indole derivatives. Key findings include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer cell proliferation.
  • Cell Line Studies : In vitro studies have consistently shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, indicating selective toxicity .

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